molecular formula C14H20N6O7S B3025885 Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- CAS No. 53199-56-7

Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-

Cat. No. B3025885
CAS RN: 53199-56-7
M. Wt: 416.41 g/mol
InChI Key: NUBHDZKYWTVIHP-WWJIDFMMSA-N
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Description

Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-, also known as adenosine-3'-sulfonate, is a naturally occurring nucleoside found in the body. It is essential for the production of ATP, the energy-carrying molecule in cells. Adenosine-3'-sulfonate is a precursor of the nucleoside adenosine, which is the building block of the genetic material, DNA. Adenosine-3'-sulfonate is also involved in the regulation of cell signaling pathways and is involved in the regulation of gene expression.

Scientific Research Applications

Anticancer and Antiviral Applications

Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- and its derivatives have demonstrated significant potential in cancer and viral infection treatments. Research indicates that certain adenosine analogues, such as Adenosine (Ado)-5'-carboxaldehyde, show potent inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, a key enzyme in cancer and viral replication processes. These analogues exhibit cytotoxicity in tumor cell lines and antiviral potency, with the mechanism involving enzyme-catalyzed hydrolysis and subsequent inhibition at the active site of the enzyme (Wnuk et al., 1997).

Antibiotic Analogues Synthesis

A library of eighty-one adenosine antibiotic analogs was prepared from 5'-amino-5'-deoxy-2',3'-O-isopropylidene-adenosine. Although these nucleoside analogs did not show marked antituberculosis or anticancer activity, they are considered candidates for other types of biological activities (Moukha-Chafiq & Reynolds, 2013).

Biological Utilization of S-adenosylmethionine

S-adenosylmethionine (SAM or AdoMet) plays a critical role as a biological sulfonium compound, serving as a major biological methyl donor. It is utilized for the synthesis of various compounds, such as cyclopropyl fatty acids, amino groups, ribosyl groups, and aminopropyl groups. This highlights the diverse biological roles of SAM and its derivatives (Fontecave et al., 2004).

Homochiral Synthesis and Protein Binding

Research on the homochiral synthesis of an aza analogue of S-adenosyl-L-methionine (AdoMet) and its binding to the E. coli methionine repressor protein illustrates the chemical versatility of these compounds in biochemical processes. Such analogues can act as charge-switchable analogues of AdoMet, a key component of polyamine biosynthesis (Thompson et al., 1996).

Receptor Agonists in Medicinal Chemistry

Adenosine analogues modified at the 5'-position as uronamides and/or as N6-benzyl derivatives have been synthesized and examined for affinity at various adenosine receptors. These derivatives exhibit potent and selective action at A3 adenosine receptors, with modifications enhancing potency and selectivity. Such analogues have potential applications in the development of receptor-targeted therapies (Gallo-Rodriguez et al., 1994).

Methionine Recycling and Drug Design

Adenosine derivatives have been explored for their role in methionine recycling pathways, particularly in the context of antimalarial drug design. By assessing the in vitro inhibition of malarial parasites, certain analogues of adenosine have shown potential as targets for novel therapeutic approaches against Plasmodium falciparum (Sufrin et al., 1995).

Mechanism of Action

Mode of Action

It is known to contain a total of 50 bonds, including 30 non-h bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, and 10 aromatic bonds . These structural features may influence its interactions with its targets.

Pharmacokinetics

Its molecular weight is 495.5, which may influence its bioavailability . Further pharmacokinetic studies are needed to understand how these properties impact the compound’s bioavailability and therapeutic potential.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence its action

properties

IUPAC Name

2-amino-4-[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O7S/c15-6(14(23)24)1-2-28(25,26)3-7-9(21)10(22)13(27-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6?,7-,9-,10-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBHDZKYWTVIHP-WWJIDFMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)(=O)CCC(C(=O)O)N)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CS(=O)(=O)CCC(C(=O)O)N)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40788734
Record name 9-[5-(3-Amino-3-carboxypropane-1-sulfonyl)-5-deoxy-alpha-D-ribofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40788734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53199-56-7
Record name 9-[5-(3-Amino-3-carboxypropane-1-sulfonyl)-5-deoxy-alpha-D-ribofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40788734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-
Reactant of Route 2
Reactant of Route 2
Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-
Reactant of Route 3
Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-
Reactant of Route 4
Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-
Reactant of Route 5
Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-
Reactant of Route 6
Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-

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